molecular formula C21H23N5O4S B2890018 (2-甲基-8,9-二氢吡唑并[1,5-a]吡啶并[3,4-e]嘧啶-7(6H)-基)(4-(吗啉磺酰基)苯基)甲酮 CAS No. 1797893-32-3

(2-甲基-8,9-二氢吡唑并[1,5-a]吡啶并[3,4-e]嘧啶-7(6H)-基)(4-(吗啉磺酰基)苯基)甲酮

货号 B2890018
CAS 编号: 1797893-32-3
分子量: 441.51
InChI 键: KYGDIVZMWGCALQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound seems to be a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidines are nitrogen-containing heterocycles that are important frameworks for the discovery of potent bioactive agents in pharmaceuticals and agrochemicals .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized using various methods. For instance, pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds have been synthesized from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H . This method provided the desired products with moderate to good yields .


Chemical Reactions Analysis

The Biginelli-type reaction of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds was studied in detail . The reaction requires no catalysts and proceeds in boiling DMF to give 2-aryl-6-RC (O)-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-carbonitriles in good yields .

科学研究应用

Vasopressin Receptor Antagonists

This compound has been studied for its potential as a vasopressin receptor antagonist . Vasopressin receptors are associated with various physiological functions, including water retention, blood pressure regulation, and social behavior. Antagonists of these receptors could be beneficial in treating conditions like hyponatremia, heart failure, and certain psychiatric disorders.

Fibrinogen Receptor Antagonists

The compound’s structural features suggest it could act as a fibrinogen receptor antagonist . This application is significant in the development of antiplatelet drugs, which are crucial in preventing thrombosis and managing cardiovascular diseases.

Modulators of Glutamate Receptors

Research indicates that derivatives of this compound could serve as selective positive allosteric modulators of glutamate receptors, specifically GluN2A and mGluR5 . These receptors play a key role in synaptic transmission in the central nervous system, and modulating them could lead to treatments for neurological disorders such as Alzheimer’s disease and schizophrenia.

Antimycobacterial Agents

The compound has shown promise as an inhibitor of Mycobacterium tuberculosis H37Rv, suggesting its potential use as an antimycobacterial agent . This is particularly relevant for the treatment of tuberculosis, which remains a major global health challenge.

Anticancer Activity

Studies have demonstrated that certain derivatives exhibit inhibitory effects on lung cancer tumors, specifically A549 and H322b cell lines . This suggests that the compound could be a starting point for the development of new anticancer medications.

HIV-1 Integrase Inhibitors

The compound’s framework has been associated with inhibiting the catalytic activity of HIV-1 integrase . This enzyme is essential for the integration of viral DNA into the host genome, and its inhibition is a key strategy in antiretroviral therapy for HIV/AIDS.

Treatment of Lysosomal and Neurodegenerative Diseases

Recent studies propose that certain derivatives of this compound could be used in the treatment of lysosomal storage and neurodegenerative diseases . These conditions are characterized by the accumulation of waste substances in cells, leading to various neurological symptoms.

Cardiovascular Disease Treatment

The compound has been identified as having potential applications in treating cardiovascular diseases due to its role in the synthesis of compounds that act on various biological pathways associated with the heart and blood vessels .

作用机制

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, specifically the transition from the G1 phase to the S phase . Inhibition of CDK2 can halt cell cycle progression, making it an appealing target for cancer treatment .

Mode of Action

The compound interacts with CDK2 by binding to its active site, thereby inhibiting its activity . This interaction is facilitated by essential hydrogen bonding with Leu83, a key residue in the active site of CDK2 . The inhibition of CDK2 leads to a halt in cell cycle progression, specifically blocking the transition from the G1 phase to the S phase .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle pathway. Under normal conditions, CDK2 forms a complex with cyclin E or cyclin A, which is necessary for the progression of the cell cycle. When cdk2 is inhibited, this progression is halted, leading to cell cycle arrest . This can result in the death of rapidly dividing cells, such as cancer cells .

Pharmacokinetics

These properties are crucial for determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The result of the compound’s action is significant cytotoxic activity against certain cell lines . For instance, it has been found to inhibit the growth of MCF-7 and HCT-116 cell lines with IC50 values in the range of 45-97 nM and 6-99 nM, respectively . This suggests that the compound could potentially be used as a therapeutic agent in the treatment of certain types of cancer .

属性

IUPAC Name

(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)-(4-morpholin-4-ylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O4S/c1-15-12-20-22-13-17-14-24(7-6-19(17)26(20)23-15)21(27)16-2-4-18(5-3-16)31(28,29)25-8-10-30-11-9-25/h2-5,12-13H,6-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYGDIVZMWGCALQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(CN(CC3)C(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5)C=NC2=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。